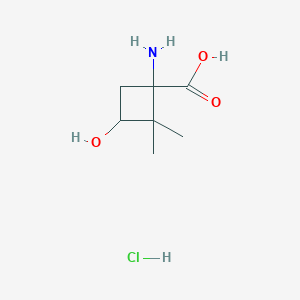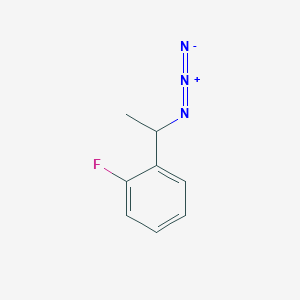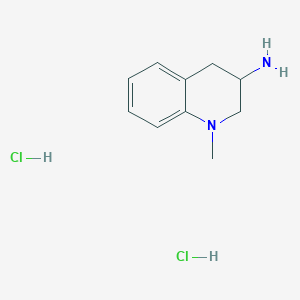
N-(3-chloro-4-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chloro-4-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as chloro, methyl, nitro, and carboxamide. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by the addition of various substituents. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of substituents such as chloro, hydroxyl, and nitro groups to the benzene ring . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides includes the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . These methods suggest that the synthesis of the compound would also involve stepwise functionalization of a core structure, likely starting with a dihydropyridine ring.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as X-ray diffraction analysis, IR, 1H NMR, and HRMS. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by X-ray diffraction . The crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was determined by slow evaporation of a solution, revealing hydrogen bonds forming infinite chains . These techniques would likely be employed to analyze the molecular structure of "this compound" to confirm its conformation and bonding arrangements.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups. For example, the nitro group is a common substituent that can undergo reduction reactions . The carboxamide group, present in the compound of interest, is known for its participation in hydrogen bonding, which can affect the compound's solubility and reactivity . The presence of chloro and methyl groups can also influence the electron density and thus the reactivity of the aromatic ring to which they are attached.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. Compounds with similar substituents often exhibit antioxidant activity, as seen in the derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid . The solubility, melting point, and stability of the compound would be influenced by the intermolecular forces present, such as hydrogen bonding and van der Waals interactions. The presence of a dihydropyridine ring suggests that the compound might have a planar structure, which could affect its ability to interact with biological targets.
科学的研究の応用
Chemical Synthesis and Structure
Research on similar compounds to N-(3-chloro-4-methylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown significant applications in chemical synthesis and understanding molecular structures. Studies have reported the synthesis and crystal structure of related carboxamide derivatives. For instance, the synthesis of diflunisal carboxamides was achieved through amidation of carboxylic acid and esterification of the phenolic hydroxy group, and their molecular structure was confirmed by single-crystal X-ray diffraction, highlighting their packing stabilization by intermolecular N-H...O hydrogen bonds (Zhong et al., 2010).
Biological Activities
Compounds structurally related to this compound have demonstrated various biological activities:
Antidepressant and Nootropic Effects:
- Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which share a similar core structure, have been synthesized and investigated for their antidepressant activity. Certain compounds among these demonstrated significant antidepressant and nootropic activities in dose-dependent manners, suggesting the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Antitubercular Activity:
- Research on dihydropyridine derivatives has shown significant anti-tubercular activity. New derivatives were designed, synthesized, and evaluated in vitro, with some compounds showing potent inhibition of mycobacterium tuberculosis growth (Iman et al., 2015).
Antimicrobial Properties:
- A series of biologically active carboxamides derivatives, structurally similar to the compound , have been synthesized and exhibited significant activities against bacterial and fungal strains. The structure-activity relationships of these compounds were studied, showing promising antimicrobial potential (Babu et al., 2013).
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-7-8-15(11-18(13)21)22-19(25)17-6-3-9-23(20(17)26)12-14-4-2-5-16(10-14)24(27)28/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXNLTFAQGZFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
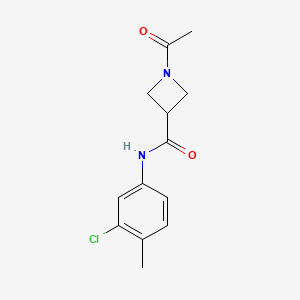
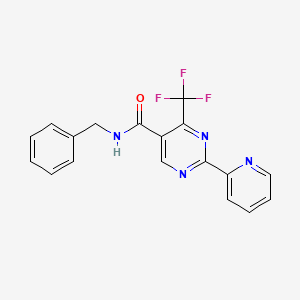
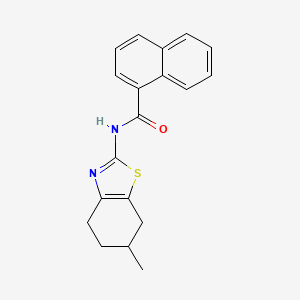
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3002158.png)
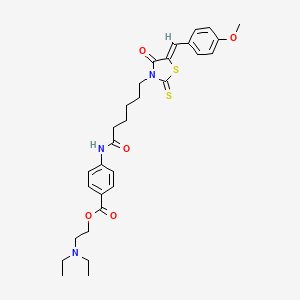
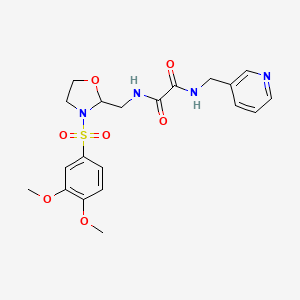

![2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002170.png)
